REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH2:12][CH2:13][N:14]([CH3:16])[CH3:15]>CCO.[Pd]>[CH3:16][N:14]([CH3:15])[CH2:13][CH2:12][C:4]1[CH:5]=[C:6]([NH2:9])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred vigorously overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was capped with a rubber septum and H2 gas
|
Type
|
ADDITION
|
Details
|
was introduced through a balloon/needle
|
Type
|
FILTRATION
|
Details
|
which time it was filtered through sand/Celite®
|
Type
|
CUSTOM
|
Details
|
Concentration of the crude mixture provided a beige oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (97:3 CH2Cl2:MeOH)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC=1C=C(C=CC1OC)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |